Anatibant dimesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

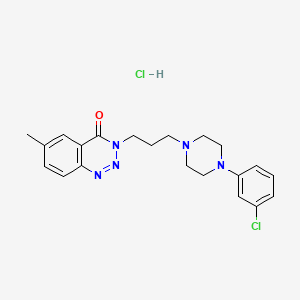

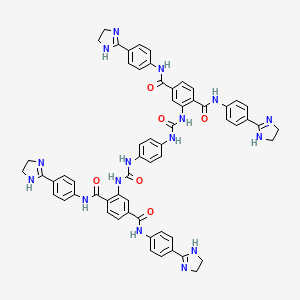

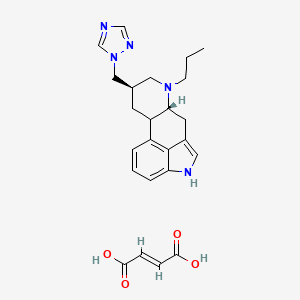

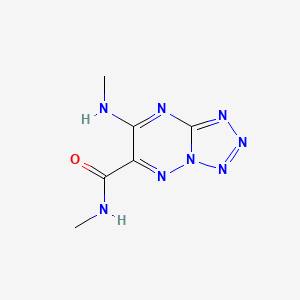

Anatibant dimesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been investigated for its potential use in treating traumatic brain injuries. This compound crosses the blood-brain barrier, reduces brain edema formation, and improves neurological function following experimental traumatic brain injury .

Preparation Methods

The synthesis of Anatibant dimesylate involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrrolidine sulfonamide linked to a quinoline moiety. The reaction conditions often involve the use of protecting groups and selective deprotection steps to achieve the desired product. Industrial production methods focus on optimizing yield and purity while ensuring safety and scalability .

Chemical Reactions Analysis

Anatibant dimesylate undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as alkyl halides. The major products formed from these reactions are typically derivatives of the parent compound, which retain the core structure but exhibit different functional groups .

Scientific Research Applications

Anatibant dimesylate has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in reducing brain edema and improving neurological outcomes in traumatic brain injury models. Additionally, its role as a bradykinin B2 receptor antagonist makes it a valuable tool in studying the physiological and pathological roles of bradykinin in various biological processes .

Mechanism of Action

The mechanism of action of Anatibant dimesylate involves its selective antagonism of the bradykinin B2 receptor. By binding to this receptor, this compound inhibits the binding of bradykinin, thereby reducing vascular permeability and subsequent brain edema formation. This action helps in mitigating the damage caused by traumatic brain injuries and improving neurological function .

Comparison with Similar Compounds

Anatibant dimesylate is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. Similar compounds include Fasitibant, FR173657, WIN64338, Bradyzide, CHEMBL442294, and JSM10292. These compounds also target the bradykinin B2 receptor but differ in their chemical structures and pharmacological profiles. This compound’s ability to cross the blood-brain barrier and its efficacy in reducing brain edema make it particularly noteworthy .

Properties

CAS No. |

1332585-65-5 |

|---|---|

Molecular Formula |

C36H44Cl2N6O11S3 |

Molecular Weight |

903.9 g/mol |

IUPAC Name |

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1 |

InChI Key |

YTTYYRCGZDOABP-LPCSYZHESA-N |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.